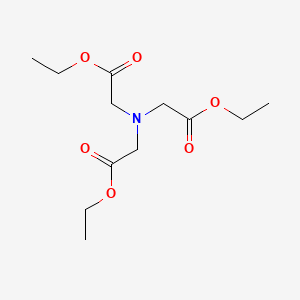
Glicina, N,N-bis(2-etoxi-2-oxoetílico)-, éster etílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester is a chemical compound with the molecular formula C10H17NO6 It is often used in various scientific research applications due to its unique chemical properties
Aplicaciones Científicas De Investigación
Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester typically involves the reaction of glycine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction can be represented as follows:
Glycine+Ethyl chloroformate→Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester
Industrial Production Methods
In an industrial setting, the production of Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Mecanismo De Acción
The mechanism of action of Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release glycine and ethoxy groups, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Glycine ethyl ester: Similar in structure but lacks the bis(2-ethoxy-2-oxoethyl) groups.
N,N-Diethylglycine: Contains diethyl groups instead of ethoxy groups.
Glycine, N,N-bis(2-hydroxyethyl)-, ethyl ester: Similar but with hydroxyethyl groups instead of ethoxy groups.
Uniqueness
Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where these properties are advantageous.
Propiedades
IUPAC Name |
ethyl 2-[bis(2-ethoxy-2-oxoethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-4-17-10(14)7-13(8-11(15)18-5-2)9-12(16)19-6-3/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOBWJYMBBMTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2556284.png)


![8-Amino-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2556291.png)
![(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2556292.png)


![N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2556295.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556297.png)

![2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2556300.png)

